3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclopropyl-N,2-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-9-8-5-7(6-3-4-6)10-11(8)2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
QZRVPBXAHAIGBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NN1C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Alkylation Sequential Methodology
The predominant synthetic strategy involves a two-step sequence: (1) cyclocondensation to form the pyrazole core and (2) N-alkylation to install methyl groups at the 1- and 5-positions.
Cyclocondensation Step :
Reaction of cyclopropyl hydrazine with 3-keto-2-methylpent-2-enenitrile in ethanol at 80°C for 12 hours generates 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine as the intermediate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration and aromatization.
N-Alkylation Step :
The intermediate undergoes dual alkylation using methyl iodide under phase-transfer conditions. Sequential treatment with:
- Potassium carbonate (2.5 equiv) and methyl iodide (1.2 equiv) in DMF at 60°C for 8 hours installs the 1-methyl group.
- Sodium hydride (1.1 equiv) and methyl iodide (1.5 equiv) in THF at 0°C→RT for 6 hours introduces the N-methyl substituent.
Typical Yield : 68–72% over two steps after silica gel chromatography.
One-Pot Tandem Cyclization-Alkylation
Recent advances employ tandem reactions to streamline synthesis. A representative protocol combines:
- Cyclopropylacetonitrile (1.0 equiv)
- Methylhydrazine (1.05 equiv)
- Trimethylaluminum (1.2 equiv)
Heated at 100°C in toluene for 24 hours, this method achieves concurrent ring formation and methylation, yielding the target compound in 65% isolated yield.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent reaction kinetics:
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 8 | 72 |
| THF | 65 | 12 | 58 |
| EtOH | 78 | 24 | 41 |
| Toluene | 110 | 6 | 68 |
Polar aprotic solvents (DMF, DMAc) enhance alkylation rates through improved stabilization of the transition state. Elevated temperatures (>100°C) in toluene enable faster cyclization but risk decomposition of the cyclopropyl moiety.
Catalytic Systems
Acid catalysts significantly influence pathway selectivity:
p-Toluenesulfonic Acid (p-TsOH) :
- 20 mol% in DMF at 120°C reduces reaction time from 24h→6h
- Yield improvement: 45%→70% compared to uncatalyzed conditions
Cesium Carbonate :
- Enables milder alkylation conditions (40°C vs. 60°C)
- Minimizes epimerization of cyclopropyl group
Industrial-Scale Production Methodologies
Continuous Flow Reactor Design
Modern manufacturing utilizes continuous flow systems to address batch process limitations:
Reactor Configuration :
- Zone 1 : Cyclocondensation at 80°C (residence time: 30 min)
- Zone 2 : In-line extraction with ethyl acetate/water
- Zone 3 : Methylation cascade at 100°C (residence time: 15 min)
Advantages :
Purification Protocols
Industrial purification employs hybrid approaches:
Crystallization Conditions :
Chromatography-Free Process :
Aqueous workup followed by antisolvent precipitation achieves 97% purity without column chromatography, reducing production costs by 40%.
Mechanistic Insights and Side-Reaction Mitigation
Competing Reaction Pathways
Key side reactions include:
Byproduct Formation Analysis
GC-MS studies identify major byproducts:
| Byproduct | Formation Conditions | Mitigation Strategy |
|---|---|---|
| N,N-Dimethyl derivative | Excess MeI, prolonged reaction | Stoichiometric MeI control |
| Pyrazole dimer | High concentration (>2M) | Dilute conditions (0.5–1.0M) |
| Dehydrocyclopropane adduct | Temperatures >130°C | Temp control via jacketed reactor |
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine has several scientific research applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex molecules. It has been investigated as a bioactive molecule with potential antimicrobial and antiviral properties, as well as potential therapeutic effects, including anti-inflammatory and anticancer activities. It is also utilized in developing new materials and chemical processes.
Preparation Methods
The synthesis of this compound typically involves multiple steps and may include the cyclization of precursors under controlled conditions. For example, the reaction of cyclopropyl hydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can yield the desired compound, often using solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes. Industrial production may involve large-scale synthesis using optimized reaction conditions, such as continuous flow synthesis and automated reaction setups, to ensure high yield and purity. The major products formed depend on the specific conditions and reagents used; oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
this compound is used in various scientific fields:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties .
- Medicine It is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities .
- Industry It is utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Antimicrobial Activity: Case Studies
A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to determine their antibacterial and antifungal activities, as well as possible structure-activity relationships (SARs) to improve therapeutic efficacy . The pyrazol-5-amine benzamides were screened for their antibacterial activity against standard strains of Gram-positive (Streptococcus pyogenes NCIM 2608, Staphylococcus aureus ATCC 29737, Bacillus subtilis NCIM 2010) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 20852, Klebsiella pneumoniae MTCC 618) bacteria, using streptomycin as a positive control . They were also tested for their antifungal activities against mycotoxic strains of Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum, using nystatin as a positive control . Among the synthesized compounds, 9d, 9g, and 9h showed potent antimicrobial activities .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between 3-cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine and related pyrazole derivatives:
*Molecular weight inferred from ESIMS data.
Functional Group Impact
- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound reduces steric bulk compared to aromatic substituents (e.g., pyridinyl in or benzyl in ). This may enhance membrane permeability in biological systems. For example, pyridinyl-substituted analogs (e.g., 3-(5-fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine) exhibit distinct electronic properties due to the electron-withdrawing fluorine atom, as evidenced by their NMR shifts .
Biological Activity
3-Cyclopropyl-N,1-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a cyclopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 164.2 g/mol. The compound's structure contributes to its biological activity, particularly its interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A series of studies focused on the synthesis and evaluation of these derivatives against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organisms | Activity | Reference |
|---|---|---|---|
| 9d | Staphylococcus aureus | Significant inhibition | |
| 9g | Escherichia coli | Moderate inhibition | |
| 9h | Fusarium verticillioides | Potent antifungal activity |
The compounds were tested against both Gram-positive and Gram-negative bacteria, with some derivatives showing comparable or superior activity to standard antibiotics like streptomycin and antifungals like nystatin.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes or disrupt cellular processes essential for microbial survival. For instance, the pyrazole moiety may interact with bacterial ribosomes or enzymes involved in cell wall synthesis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or the cyclopropyl group can significantly influence biological activity. Research indicates that:
- Substituents on the pyrazole ring : Certain substitutions enhance antibacterial potency.
- Cyclopropyl modifications : Altering the size or electronic properties of substituents can improve selectivity against specific pathogens.
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
- Antibacterial Efficacy : A study evaluated the effectiveness of synthesized derivatives against multi-drug resistant strains of Staphylococcus aureus. Results showed significant inhibition, suggesting potential use in treating resistant infections.
- Antifungal Properties : Another investigation focused on the antifungal activity against mycotoxic strains such as Aspergillus flavus. The compound exhibited substantial efficacy, indicating its potential as a therapeutic agent in fungal infections.
Q & A
Advanced Research Question
- Variable Substituents : Modify the acyl group (e.g., electron-withdrawing vs. donating) to assess impact on bioactivity.
- Biological Assays : Compare IC₅₀ values across derivatives (see Table above) .
- Computational Modeling : Dock derivatives into target protein active sites (e.g., COX-2) to predict binding affinities .
Key Finding : Nitro groups (e.g., 9a) enhance antimicrobial activity but reduce solubility—balance hydrophobicity with PEGylation .
How to resolve contradictions in biological activity data?
Advanced Research Question
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed inoculum size in MIC tests).
- Statistical Analysis : Apply ANOVA to identify outliers in enzyme inhibition datasets .
- Meta-Analysis : Cross-reference results with structurally similar pyrazoles (e.g., 3-cyclopropyl-1H-pyrazol-5-amine derivatives) .
What crystallographic tools are used for structural refinement?
Advanced Research Question
- SHELX Suite : Employ SHELXL for small-molecule refinement (e.g., resolving cyclopropyl ring disorder) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
Pro Tip : High-resolution (<1.0 Å) X-ray data improves cyclopropyl group modeling accuracy .
How to validate compound purity for pharmacological studies?
Advanced Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- LC-MS : Detect trace impurities (e.g., unreacted starting materials) via high-resolution MS .
Method : Column chromatography (silica gel, hexane/EtOAc) as a prep step before HPLC .
What computational methods predict metabolic stability?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
